6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid
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Overview
Description
6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a benzylpiperidine moiety. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research .
Mechanism of Action
Target of Action
Pyridazine derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s known that some 6-aryl-3(2h)-pyridazinone derivatives, which are structurally similar, inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazine derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyridazine derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid typically involves the reaction of 4-benzylpiperidine with pyridazine-3-carboxylic acid under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzylpiperidine and pyridazine rings can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.
Benzylpiperidine Derivatives: Compounds with the benzylpiperidine moiety but different heterocyclic rings.
Uniqueness
6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid is unique due to its specific combination of the benzylpiperidine and pyridazine rings, which may confer distinct pharmacological properties and applications compared to other similar compounds .
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(22)15-6-7-16(19-18-15)20-10-8-14(9-11-20)12-13-4-2-1-3-5-13/h1-7,14H,8-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNLPAOJVSQMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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